![molecular formula C12H20ClN5 B12215680 2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B12215680.png)
2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride
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Overview
Description
2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes two pyrazole rings, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride include other pyrazole derivatives, such as:
- 1-ethylpyrazole
- 3,5-dimethylpyrazole
- 1-phenylpyrazole
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes two pyrazole rings. This structural feature may contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
The compound 2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine; hydrochloride (CAS Number: 1855944-30-7) belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of the compound is C12H20ClN5, with a molecular weight of 269.77 g/mol. The structure includes a pyrazole ring, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₀ClN₅ |
Molecular Weight | 269.77 g/mol |
CAS Number | 1855944-30-7 |
The biological activity of pyrazole derivatives often involves their interaction with various molecular targets, including enzymes and receptors. The specific mechanism for this compound may include:
- Enzyme Inhibition : It may act as an inhibitor by binding to the active sites of enzymes, thus blocking substrate access and inhibiting catalytic activity.
- Receptor Modulation : The compound could interact with specific receptors, altering signal transduction pathways that influence cellular responses.
Biological Activity Overview
Research into similar pyrazole compounds has shown a range of biological activities, including:
- Antioxidant Activity : Compounds in this class have been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Some derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : Pyrazole derivatives are often investigated for their potential to reduce inflammation in various models.
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds related to 2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine; hydrochloride:
- Endothelin Receptor Antagonism :
- Antibacterial Activity :
- Antioxidant Testing :
Summary of Biological Activities
Properties
Molecular Formula |
C12H20ClN5 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
2-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-5-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-7-6-11(15-16)9-13-12-8-10(3)14-17(12)5-2;/h6-8,13H,4-5,9H2,1-3H3;1H |
InChI Key |
DLRQJSFOVKHREV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CC(=NN2CC)C.Cl |
Origin of Product |
United States |
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